molecular formula C11H15N3O B1517653 n-(3-Aminophenyl)pyrrolidine-1-carboxamide CAS No. 702638-74-2

n-(3-Aminophenyl)pyrrolidine-1-carboxamide

Cat. No.: B1517653
CAS No.: 702638-74-2
M. Wt: 205.26 g/mol
InChI Key: ZXTAQMNPVKRVFU-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative with a primary amine substituent at the meta position of the phenyl ring. Its molecular formula is C₁₁H₁₅N₃O, and it serves as a critical building block in organic and medicinal chemistry for synthesizing bioactive molecules . The compound is structurally characterized by a pyrrolidine ring linked to a carboxamide group, which is further attached to a 3-aminophenyl moiety. This configuration enables hydrogen bonding and π-π interactions, making it valuable in drug discovery and materials science.

For example, related sulfonamide derivatives are synthesized via reactions of aminophenylbenzothiazoles with sulfonyl chlorides in pyridine and acetic anhydride under heat .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-(3-Aminophenyl)pyrrolidine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of 3-nitroaniline with pyrrolidine-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then reduced using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas to yield the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: n-(3-Aminophenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Applications

One of the most significant applications of n-(3-Aminophenyl)pyrrolidine-1-carboxamide is in the development of antimicrobial agents. A study identified pyrrolidine carboxamides as a novel class of inhibitors targeting InhA, an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb) . The compound demonstrated promising inhibitory activity against InhA, with a reported IC50 value indicating potent efficacy. The structure-activity relationship (SAR) studies revealed that modifications to the pyrrolidine ring could enhance its antimicrobial potency, making it a candidate for further optimization in drug development.

Cancer Therapeutics

This compound has also been investigated for its potential in cancer treatment. Research has shown that compounds with similar structures can act as competitive antagonists at NMDA receptors, which are implicated in various cancers . For instance, a related compound augmented the efficacy of sorafenib, a standard treatment for hepatocellular carcinoma (HCC), by interfering with lipid signaling pathways that regulate multidrug resistance (MDR) transporters . This suggests that this compound might enhance the effectiveness of existing chemotherapeutic agents.

Kinase Inhibition

The compound has been explored for its potential as a kinase inhibitor. Kinases play critical roles in cell signaling and regulation of the cell cycle, making them attractive targets for cancer therapies. The pyrimidine derivatives, including those related to this compound, have been shown to inhibit various kinases involved in tumorigenesis . These findings highlight the compound's potential for development into targeted therapies against cancers driven by aberrant kinase activity.

Case Studies and Experimental Evidence

  • High-throughput Screening : A series of pyrrolidine carboxamides were identified through high-throughput screening as effective InhA inhibitors, with subsequent studies confirming their binding modes via crystallography .
  • Structure-Activity Relationship (SAR) Studies : SAR studies have indicated that specific substitutions on the pyrrolidine ring significantly enhance the compound's inhibitory effects against target enzymes .

Data Tables

Application AreaKey FindingsReference
Antimicrobial ActivityPotent InhA inhibitor; IC50 values reported
Cancer TherapeuticsEnhances efficacy of sorafenib in HCC
Kinase InhibitionPotential as a kinase inhibitor targeting cancer

Mechanism of Action

The mechanism of action of n-(3-Aminophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The pharmacological and physicochemical properties of pyrrolidine carboxamides are highly dependent on substituent position and functional groups. Below is a comparative analysis of key analogues:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key Properties/Applications
N-(3-Aminophenyl)pyrrolidine-1-carboxamide Meta-amino C₁₁H₁₅N₃O 205.26 Building block for drug synthesis
N-(2-Aminophenyl)pyrrolidine-1-carboxamide Ortho-amino C₁₁H₁₅N₃O 205.26 Altered steric effects; medicinal chemistry
N-(3-Nitrophenyl)pyrrolidine-1-carboxamide Meta-nitro C₁₁H₁₃N₃O₃ 235.24 Electron-withdrawing group; precursor for reduction to amine
N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide Ortho/meta/para-fluoro C₁₁H₁₀F₃N₃O 261.22 Enhanced lipophilicity; antimicrobial potential
N-(3-Bromophenyl)pyrrolidine-1-carboxamide Meta-bromo C₁₁H₁₃BrN₂O 269.14 Halogenated intermediate for cross-coupling reactions
N-[3-(Aminomethyl)phenyl]pyrrolidine-1-carboxamide Meta-aminomethyl C₁₂H₁₇N₃O 219.28 Improved solubility; CNS drug candidate

Key Research Findings

  • Substituent Position Effects: The meta-amino group in this compound facilitates hydrogen bonding with biological targets, whereas ortho-substituted analogues (e.g., N-(2-Aminophenyl)pyrrolidine-1-carboxamide) exhibit steric hindrance, reducing binding efficiency .
  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in N-(3-Nitrophenyl)pyrrolidine-1-carboxamide decreases electron density on the phenyl ring, making it less reactive in nucleophilic substitutions compared to the amino derivative .
  • Halogenated Derivatives : Bromine and fluorine substituents enhance lipophilicity and membrane permeability. For instance, N-(3-Bromophenyl)pyrrolidine-1-carboxamide is utilized in Suzuki-Miyaura coupling reactions for aryl-aryl bond formation , while trifluorinated derivatives exhibit improved metabolic stability .
  • Aminomethyl Modification: N-[3-(Aminomethyl)phenyl]pyrrolidine-1-carboxamide’s additional methylene group increases solubility in polar solvents, making it suitable for central nervous system (CNS) drug development .

Pharmacokinetic and Crystallographic Insights

  • Crystal Packing : Pyrrolidine carboxamides often form intramolecular hydrogen bonds (N–H⋯S or N–H⋯O), as seen in N-Methylpyrrolidine-1-carbothioamide, which stabilizes their crystal structures . The dihedral angle between the pyrrolidine ring and phenyl group in N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide is ~5.9°, optimizing planar interactions with enzyme active sites .
  • Metabolic Stability: Upadacitinib, a FDA-approved pyrrolidine carboxamide derivative, incorporates a trifluoroethyl group to resist oxidative metabolism . While this compound lacks such modifications, its amino group may facilitate renal clearance.

Biological Activity

N-(3-Aminophenyl)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including antidiabetic, antimicrobial, and anticancer effects. The findings are supported by relevant research studies and data tables.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine backbone and an aniline substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.

Molecular Structure

  • Chemical Formula : C11_{11}H14_{14}N2_{2}O
  • Molecular Weight : 194.24 g/mol
  • Functional Groups : Amine, carboxamide

Antidiabetic Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including this compound, in managing diabetes. These compounds have shown the ability to enhance insulin sensitivity and stimulate glucose uptake in muscle cells.

Key Findings:

  • Insulin Sensitivity : Compounds similar to this compound have demonstrated increased insulin sensitivity in adipocytes by 7.4% to 37.4% when tested at concentrations ranging from 0.3 to 100 µM .
  • Mechanism : The mechanism involves the stimulation of glucose transporters, leading to improved glucose metabolism.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that pyrrolidine derivatives possess significant antibacterial and antifungal activities.

Data Table: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Candida albicans0.015 mg/mL

The antimicrobial activity is primarily attributed to the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on ovarian and breast cancer cell lines:

  • Cell Lines Tested :
    • Ovarian Cancer Cells (A2780)
    • Breast Cancer Cells (MCF-7)

Results:

  • Cytotoxicity : The compound exhibited moderate cytotoxicity with IC50_{50} values indicating effective inhibition of cancer cell proliferation.
Cell LineIC50_{50} (µM)
A278045.2
MCF-738.5

The anticancer effects are believed to result from the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Aminophenyl)pyrrolidine-1-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Cyclization of a precursor (e.g., 1,4-diketone or amino alcohol) to form the pyrrolidine ring .
  • Step 2 : Introduction of the 3-aminophenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig amination .
  • Step 3 : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
    Reaction optimization (e.g., temperature, solvent polarity, catalyst) is critical. For example, using DMF as a solvent at 80°C improves amidation efficiency. Purity can be verified via HPLC (>98%) and NMR spectroscopy .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s physicochemical properties?

  • Methodological Answer : Substituent effects are analyzed using:

  • Computational tools : DFT calculations to predict electronic effects (e.g., electron-withdrawing groups like -NO₂ reduce basicity) .
  • Experimental data : LogP values (measured via shake-flask method) show that -NH₂ groups enhance hydrophilicity compared to -CF₃ analogs .
  • Spectroscopy : IR and NMR reveal hydrogen-bonding interactions influenced by -NH₂ .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, receptor isoforms). Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and control compounds .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values for kinase inhibition) to identify outliers .
  • Structural validation : Confirm compound identity via X-ray crystallography or HRMS before activity testing .

Q. How can molecular docking and MD simulations predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?

  • Methodological Answer :

  • Docking : Use AutoDock Vina to model binding poses in the 5-HT₂A receptor (PDB: 6WGT). The aminophenyl group forms π-π interactions with Trp336, while the pyrrolidine ring occupies a hydrophobic pocket .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability. Key metrics include RMSD (<2 Å) and hydrogen bond persistence (>70% simulation time) .
  • Validation : Compare predictions with SPR (surface plasmon resonance) binding assays (KD values) .

Q. What analytical techniques are essential for characterizing polymorphic forms of this compound?

  • Methodological Answer : Polymorphism impacts solubility and bioavailability. Use:

  • PXRD : Distinguish crystalline forms (e.g., Form I vs. Form II) via peak positions .
  • DSC/TGA : Measure melting points and thermal stability (e.g., decomposition above 200°C) .
  • Raman spectroscopy : Identify hydrogen-bonding patterns in anhydrous vs. hydrated forms .

Q. Key Research Challenges

  • Stereochemical control : The pyrrolidine ring’s conformation (e.g., cis vs. trans) affects bioactivity. Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers .
  • Metabolic stability : Microsomal assays (e.g., human liver microsomes) reveal rapid oxidation of the -NH₂ group. Stabilize via prodrug strategies (e.g., acetyl protection) .

Properties

IUPAC Name

N-(3-aminophenyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-9-4-3-5-10(8-9)13-11(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTAQMNPVKRVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pyrrolidine-1-carboxylic acid (3-nitro-phenyl)-amide (850 mg, 3.40 mmol) was dissolved in 1:1 MeOH-EtOAc (100 mL). Raney®-Nickel was added (3 full spatulas) followed by hydrazine monohydrate (1.70 g, 34.0 mmol) over a 5 minute period. The reaction mixture was stirred at rt for 16 hours then filtered through celite, washing the precipitate with EtOAc (10×10 mL). The filtrate was evaporated in vacuo and the residue dissolved in EtOAc (50 mL). The solution was washed with saturated brine solution (2×50 mL), dried (Na2SO4), filtered, and the solvent evaporated in vacuo. The crude product was then purified by column chromatography (Flashmaster, 40-63 mesh silica gel, EtOAc→10% MeOH-EtOAc) to provide the title compound as a pale yellow solid (1.29 g, 92%); LC-MS, Rt=0.99 min (MeOH-FA), m/z 206 (MH+).
Quantity
850 mg
Type
reactant
Reaction Step One
Name
MeOH EtOAc
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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